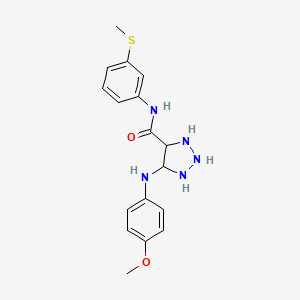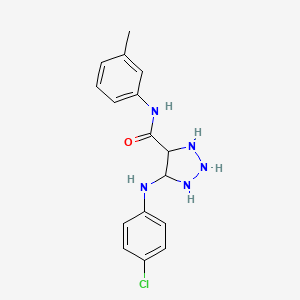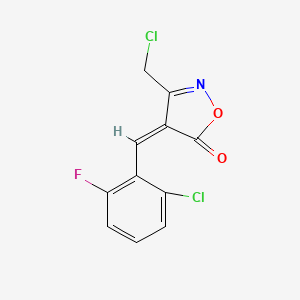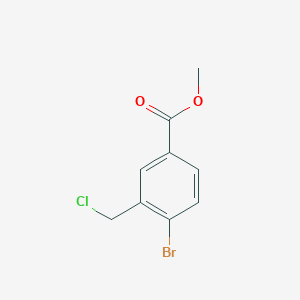![molecular formula C20H14O2 B12342375 trans-Benzo[a]pyrene-4,5-dihydrodiol CAS No. 62600-10-6](/img/structure/B12342375.png)
trans-Benzo[a]pyrene-4,5-dihydrodiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-Benzo[a]pyrene-4,5-dihydrodiol: is a derivative of benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is specifically a dihydrodiol form, meaning it has two hydroxyl groups added to the benzo[a]pyrene structure. It is often studied for its role in the metabolic pathways of PAHs and its potential impact on human health and the environment .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Benzo[a]pyrene-4,5-dihydrodiol typically involves the catalytic hydrogenation of benzo[a]pyrene. This process can be carried out using various catalysts such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods: This would include optimizing the reaction conditions for larger batches and ensuring the purity of the final product through techniques like recrystallization or chromatography .
化学反応の分析
Types of Reactions: trans-Benzo[a]pyrene-4,5-dihydrodiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides and quinones.
Reduction: It can be reduced back to benzo[a]pyrene under certain conditions.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a metal catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Epoxides, quinones, and other oxidized derivatives.
Reduction: Benzo[a]pyrene.
Substitution: Ethers, esters, and other substituted derivatives.
科学的研究の応用
Chemistry: trans-Benzo[a]pyrene-4,5-dihydrodiol is used as a model compound to study the metabolic pathways of PAHs. It helps in understanding the formation of carcinogenic metabolites and their interactions with DNA .
Biology: In biological research, this compound is used to study the enzymatic processes involved in PAH metabolism. It helps in identifying the enzymes responsible for its conversion and the resulting metabolites .
Medicine: Research on this compound contributes to understanding the mechanisms of carcinogenesis. It is used in studies to develop potential inhibitors for the enzymes involved in its metabolism, which could lead to new cancer therapies .
Industry: In industrial applications, this compound is used in the development of bioremediation strategies. It helps in designing microbial systems capable of degrading PAHs in contaminated environments .
作用機序
trans-Benzo[a]pyrene-4,5-dihydrodiol exerts its effects through its interaction with enzymes involved in PAH metabolism. The compound is initially oxidized by cytochrome P450 enzymes to form epoxides, which can further react to form dihydrodiol epoxides. These epoxides are highly reactive and can bind to DNA, leading to mutations and potentially cancer . The molecular targets include DNA and various metabolic enzymes, and the pathways involved are primarily those related to oxidative metabolism .
類似化合物との比較
Benzo[a]pyrene-7,8-dihydrodiol: Another dihydrodiol derivative of benzo[a]pyrene, known for its carcinogenic properties.
Benzo[a]pyrene-11,12-dihydrodiol: A similar compound with hydroxyl groups at different positions.
Chrysene-4,5-dihydrodiol: A dihydrodiol derivative of chrysene, another PAH.
Uniqueness: trans-Benzo[a]pyrene-4,5-dihydrodiol is unique due to its specific hydroxylation pattern, which influences its reactivity and interaction with biological molecules. Its study provides insights into the specific metabolic pathways and potential health impacts of PAHs .
特性
CAS番号 |
62600-10-6 |
|---|---|
分子式 |
C20H14O2 |
分子量 |
286.3 g/mol |
IUPAC名 |
(4S,5S)-4,5-dihydrobenzo[a]pyrene-4,5-diol |
InChI |
InChI=1S/C20H14O2/c21-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(20(19)22)18(14)17(11)15/h1-10,19-22H/t19-,20-/m0/s1 |
InChIキー |
OYOQHRXJXXTZII-PMACEKPBSA-N |
異性体SMILES |
C1=CC=C2C3=C4C(=CC2=C1)[C@@H]([C@H](C5=CC=CC(=C54)C=C3)O)O |
正規SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C(C(C5=CC=CC(=C54)C=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,5-dimethoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12342293.png)

![8-[2-(3,4-Dimethoxyphenyl)ethyl]-11-(2-oxo-2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12342300.png)
![Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12342307.png)


![N-[2-(cyclohex-1-en-1-yl)ethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B12342331.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12342334.png)


![5-cyclopropyl-N-[(E)-1-(4-ethoxyphenyl)propylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12342345.png)
![trans-Benzo[a]pyrene-4,5-dihydrodiol](/img/structure/B12342354.png)
![Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]thiophene-3-carboxylate](/img/structure/B12342365.png)
![Methyl 4-ethyl-2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-5-methylthiophene-3-carboxylate](/img/structure/B12342370.png)
